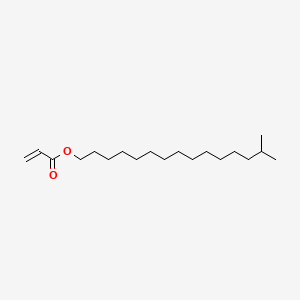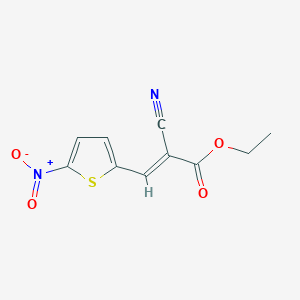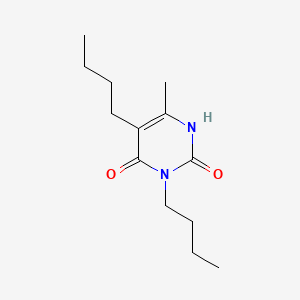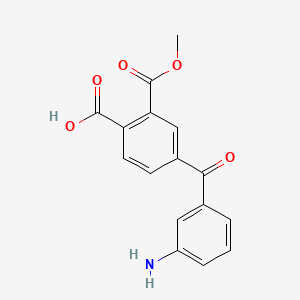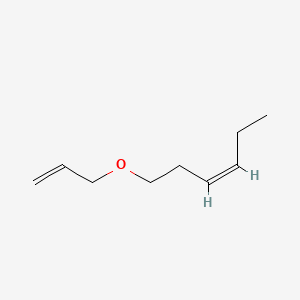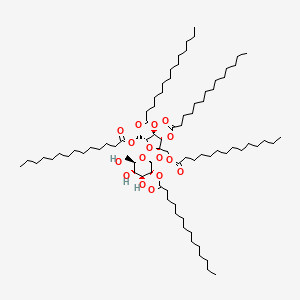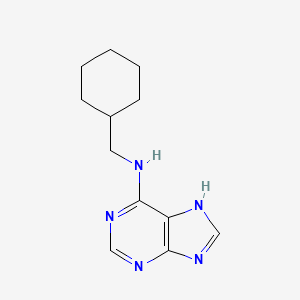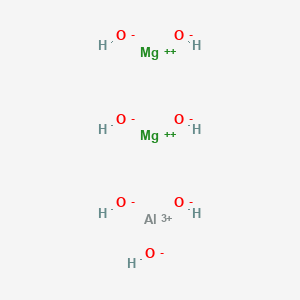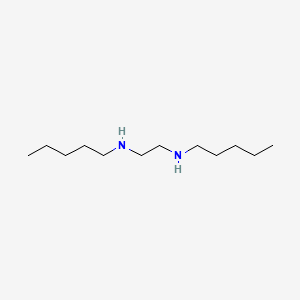
Ammonium diisononyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium diisononyl phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is primarily used in various industrial applications due to its unique properties. This compound is known for its stability and effectiveness in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium diisononyl phosphate can be synthesized through the reaction of phosphoric acid with diisononyl alcohol in the presence of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves the esterification of phosphoric acid followed by neutralization with ammonia.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphoric acid and diisononyl alcohol are mixed and heated. Ammonia is then introduced to neutralize the mixture, resulting in the formation of this compound. The product is then purified and crystallized for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Ammonium diisononyl phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphate derivatives.
Reduction: Under certain conditions, it can be reduced to form different ammonium compounds.
Substitution: It can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include various phosphate esters, ammonium salts, and substituted phosphates. These products have diverse applications in different industries.
Scientific Research Applications
Ammonium diisononyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is utilized in biological studies to understand phosphate metabolism and related processes.
Industry: It is used in the production of fertilizers, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium diisononyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular functions. It can also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ammonium diisononyl phosphate include:
- Ammonium phosphate
- Diammonium phosphate
- Monoammonium phosphate
Uniqueness
This compound is unique due to its specific ester structure, which provides distinct chemical and physical properties compared to other ammonium phosphates. Its stability and effectiveness in various applications make it a valuable compound in both research and industry.
Properties
CAS No. |
94247-18-4 |
|---|---|
Molecular Formula |
C18H42NO4P |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
azanium;bis(7-methyloctyl) phosphate |
InChI |
InChI=1S/C18H39O4P.H3N/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);1H3 |
InChI Key |
FZFNIBBEEUQBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



